2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol is a complex organic compound classified within the benzimidazole family. Its structure incorporates a quinoline ring, a benzimidazole moiety, and a methyloxetane group, which contribute to its unique chemical properties and potential biological activities. The compound is identified by the CAS number 816463-38-4 and has a molecular formula of C21H19N3O3, with a molar mass of approximately 361.39 g/mol .
Methods and Technical Details
The synthesis of 2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol typically involves multiple synthetic steps:
Industrial production may optimize these synthetic routes using high-throughput screening to enhance yield and purity while minimizing by-products .
Structure and Data
The molecular structure of 2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol features several key components:
The InChI representation for this compound is as follows:
This structural data indicates a complex arrangement that supports various interactions in biological systems .
Reactions and Technical Details
The compound can participate in various chemical reactions due to its functional groups. Some notable reactions include:
Process and Data
Physical and Chemical Properties
Key properties for 2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol include:
Property | Value |
---|---|
Molecular Formula | C21H19N3O3 |
Molar Mass | 361.39 g/mol |
Purity | 95% |
Storage Conditions | 2–8 °C |
These properties indicate that the compound is stable under controlled conditions but may require specific handling procedures due to its complex structure .
Scientific Uses
2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol has potential applications in various scientific fields:
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, serves as a bioisostere for naturally occurring purines. This structural mimicry underpins its exceptional ability to interact with diverse biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions [1]. Its presence in numerous clinically validated drugs (e.g., anthelmintics like albendazole, proton pump inhibitors like omeprazole) highlights its drug-like properties and metabolic stability. Crucially, benzimidazole derivatives exhibit broad-spectrum biological activities, including potent antimicrobial, antiviral, anticancer, and anti-inflammatory effects [1] [5].
Conversely, the quinoline scaffold, characterized by a benzene ring fused to pyridine, is a ubiquitous motif in natural alkaloids (e.g., quinine) and synthetic therapeutics. Its planar structure facilitates intercalation into nucleic acids or hydrophobic pockets of proteins, while the nitrogen atom provides a key metal-chelating site. This translates into significant antimalarial, antibacterial, antifungal, and anticancer activities [1] [9]. The 8-hydroxyquinoline subtype, in particular, enhances metal chelation capacity and is associated with potent antifungal and antiviral properties [7].
The inherent versatility and proven therapeutic relevance of both scaffolds make them ideal building blocks for rational drug design.
The limitations of the "one drug, one target" paradigm, particularly against rapidly evolving pathogens exhibiting drug resistance, necessitate innovative strategies. Molecular hybridization merges pharmacophores with complementary biological activities into a single chemical entity, aiming for [1] [9]:
Benzimidazole-quinoline hybrids specifically leverage the antiviral and antifungal potential inherent in both parent structures. Benzimidazoles are known to target viral polymerases and helicases or fungal tubulin, while quinolines, especially 8-hydroxyquinolines, disrupt microbial metal homeostasis and DNA processes [1] [7] [9]. Hybridization aims to create agents capable of dual-targeting or exhibiting novel mechanisms, offering a promising avenue against resistant viral and fungal infections. The compound 2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol exemplifies this rational design approach.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7